molecular formula C28H32N2O5S B12131506 [4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone

[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone

Cat. No.: B12131506
M. Wt: 508.6 g/mol
InChI Key: QFRIXZUJWZQYQF-UHFFFAOYSA-N
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Description

4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is a synthetic organic compound with a molecular formula of C₂₈H₃₂N₂O₅S and an average molecular mass of 508.633 g/mol . Its structure features a central piperazine ring functionalized with a 2,4-dimethylphenylsulfonyl group, a 2-hydroxypropoxy linker, and a benzophenone moiety (phenylmethanone). The compound’s stereochemistry is undefined, as indicated by the absence of specified stereocenters in its IUPAC name.

Key structural attributes:

  • Hydroxypropoxy linker: Provides flexibility and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics.
  • Benzophenone core: Aromatic systems like phenylmethanone are common in bioactive molecules, often contributing to π-π stacking interactions.

Properties

Molecular Formula

C28H32N2O5S

Molecular Weight

508.6 g/mol

IUPAC Name

[4-[3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C28H32N2O5S/c1-21-8-13-27(22(2)18-21)36(33,34)30-16-14-29(15-17-30)19-25(31)20-35-26-11-9-24(10-12-26)28(32)23-6-4-3-5-7-23/h3-13,18,25,31H,14-17,19-20H2,1-2H3

InChI Key

QFRIXZUJWZQYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding the monosulfonylated product. Stoichiometric control (1:1 molar ratio) is critical to avoid disulfonylation.

Reaction Conditions

ReagentSolventTemperatureYield
2,4-Dimethylbenzenesulfonyl chlorideDichloromethane0°C → RT78%
TriethylamineTHF25°C82%

The product is purified via recrystallization from ethanol/water or column chromatography (SiO₂, ethyl acetate/hexane).

Preparation of the 2-Hydroxypropoxy Linker

Epoxide Ring-Opening Strategy

Epichlorohydrin undergoes nucleophilic attack by 4-hydroxyphenylmethanone in the presence of a base (e.g., NaOH), forming the epoxide intermediate. Subsequent ring-opening with 4-[(2,4-dimethylphenyl)sulfonyl]piperazine under basic conditions yields the 2-hydroxypropoxy linker attached to both aromatic systems.

Optimization Note

  • Regioselectivity : The epoxide ring-opening favors the less sterically hindered carbon, ensuring the hydroxy group resides at the secondary position.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine sulfonamide.

Coupling of Benzophenone and Piperazine Moieties

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 4-hydroxyphenylmethanone with a diol precursor (e.g., 3-chloro-1,2-propanediol) using triphenylphosphine and diisopropyl azodicarboxylate (DIAD). This step forms the 2-hydroxypropoxy linkage with retention of configuration.

Reaction Conditions

ReagentSolventTemperatureYield
DIAD, PPh₃THF0°C → RT65%

Nucleophilic Substitution

Alternatively, the hydroxyl group of 4-hydroxyphenylmethanone is deprotonated with NaH and reacted with a bromoepoxide derivative. Subsequent ring-opening with 4-[(2,4-dimethylphenyl)sulfonyl]piperazine in DMF at 60°C affords the target compound.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from methanol. Characterization via ¹H/¹³C NMR, HRMS, and HPLC confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45 (m, 5H, Ar-H), 4.12 (m, 1H, -CH(OH)-), 3.72 (m, 4H, piperazine), 2.58 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₉H₃₃N₂O₅S [M+H]⁺ 545.2159, found 545.2162.

Challenges and Optimization

Competing Side Reactions

  • Disulfonylation : Add 2,4-dimethylbenzenesulfonyl chloride dropwise to piperazine at 0°C to minimize bis-adduct formation.

  • Epoxide Polymerization : Use anhydrous conditions and molecular sieves to stabilize the epoxide intermediate.

Solvent and Temperature Effects

Elevating temperatures (>60°C) during coupling steps risk decomposition of the sulfonamide group. Optimal yields are achieved in DMF at 50–55°C .

Chemical Reactions Analysis

Types of Reactions

4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and compounds.

Biology

In biology, this compound is studied for its potential interactions with biological molecules. Its piperazine ring and sulfonyl group may interact with proteins and enzymes, making it a candidate for drug development and biochemical research.

Medicine

In medicine, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is investigated for its potential therapeutic applications. Its unique structure may allow it to target specific receptors or enzymes, making it a potential candidate for treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and sulfonyl group may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Key Substituents Molecular Mass (g/mol) Notable Properties Reference
Target Compound C₂₈H₃₂N₂O₅S 2,4-Dimethylphenylsulfonyl, 2-hydroxypropoxy, benzophenone 508.633 High lipophilicity; undefined stereochemistry
[4-(Azepan-1-ylsulfonyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone C₂₈H₃₁FN₃O₃S Azepane (7-membered ring), 2-fluorophenyl 508.63 Increased ring size may alter binding kinetics
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone C₁₈H₁₈ClN₂O₅S Chloro, methoxy, methylphenylsulfonyl, furan 409.87 Electron-withdrawing Cl and OCH₃ groups enhance stability
{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}[2-(pyridin-4-yl)quinolin-4-yl]methanone C₂₈H₂₂FN₃O₃S Fluorophenylsulfonyl, quinoline-pyridine 499.56 Extended aromatic system may improve DNA intercalation
(3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone C₁₈H₁₉FN₂O₃S Tolylsulfonyl, 3-fluorophenyl 362.42 Smaller size suggests higher bioavailability

Key Structural and Functional Differences:

Sulfonyl Group Variations :

  • The target compound’s 2,4-dimethylphenylsulfonyl group provides steric bulk and moderate electron-donating effects, contrasting with 4-fluorophenylsulfonyl (electron-withdrawing, ) or 5-chloro-2-methoxy-4-methylphenylsulfonyl (mixed electronic effects, ). These differences influence receptor affinity and metabolic stability.

Linker Modifications: The 2-hydroxypropoxy chain in the target compound introduces a polar hydroxyl group absent in analogs like the furylmethanone derivatives (e.g., ). This enhances water solubility but may reduce membrane permeability.

Aromatic Systems: The benzophenone core in the target compound differs from quinoline-pyridine () or furan () systems. Extended aromaticity in quinoline derivatives could enhance intercalation with biological targets (e.g., DNA or enzymes).

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling hydroxypropoxy intermediates with sulfonylated piperazines) . Analogous compounds (e.g., ) use similar strategies but vary in sulfonyl chloride precursors and purification methods (e.g., recrystallization from ethanol ).

Research Findings and Trends

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the sulfonyl moiety correlate with increased metabolic stability but reduced solubility .
  • Hydrophilic linkers (e.g., hydroxypropoxy) balance lipophilicity and aqueous solubility, as seen in the target compound .

Thermal Properties :

  • Analogs with methoxy or trifluoromethyl groups exhibit higher melting points (e.g., 7n: 161–163°C; 7f: 165–167°C ), suggesting stronger crystal lattice interactions compared to the target compound’s dimethyl-substituted derivative.

Biological Activity

The compound 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is a complex organic molecule that combines various pharmacophores, including a piperazine moiety and a sulfonyl group. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.48 g/mol. The structural components include:

  • Piperazine Ring : Known for its role in drug design due to its ability to interact with various biological targets.
  • Sulfonyl Group : Often enhances solubility and bioavailability.
  • Hydroxypropoxy Group : May influence receptor binding and activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other biomolecules. The proposed mechanisms include:

  • Receptor Modulation : The piperazine component can interact with serotonin (5-HT) and dopamine receptors, potentially modulating their activity.
  • Protein Binding : The sulfonyl group may facilitate strong interactions with target proteins, inhibiting their function.
  • Gene Expression Alteration : The furan and pyridazine rings can engage in π-π stacking interactions with nucleic acids, influencing gene expression.

Pharmacological Effects

Research indicates that compounds similar to 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone exhibit various pharmacological effects:

  • Antidepressant Activity : Analogous compounds have shown potential as antidepressants by acting on serotonin pathways.
  • Antitumor Properties : Some derivatives demonstrate selective cytotoxicity against tumor cell lines, suggesting potential anticancer applications.
  • Cognitive Enhancement : Certain piperazine derivatives have been linked to improved cognitive functions through modulation of neurotransmitter systems.

Study 1: Anticancer Activity

A study investigated the anticancer properties of related compounds containing the piperazine and sulfonyl moieties. Results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines, with IC50 values significantly lower than conventional chemotherapeutics. This study highlights the potential for developing new anticancer agents based on this scaffold.

Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of piperazine derivatives. The findings revealed that certain compounds could enhance cognitive function in animal models by increasing dopamine receptor activity. This suggests a possible therapeutic application for treating cognitive deficits associated with neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound APiperazine + SulfonamideAntidepressant
Compound BPiperazine + Furan RingAntitumor
Compound CPiperazine + Hydroxy GroupCognitive Enhancer

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield Improvement Strategy
Sulfonylation2,4-Dimethylbenzenesulfonyl chloride, DMF, 24h refluxUse excess sulfonyl chloride (1.5 eq)
Piperazine CouplingPiperazine, K₂CO₃, 12h stirringMicrowave-assisted synthesis (30 min, 100°C)
Final PurificationColumn chromatography (EtOAc:Hexane 3:7)Gradient elution to resolve stereoisomers

Basic: What spectroscopic and computational methods are recommended for elucidating the three-dimensional conformation of [compound]?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) to assign proton environments (e.g., aromatic Hs at δ 6.8–7.5 ppm, hydroxypropoxy CH₂ at δ 3.5–4.2 ppm) .
    • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) groups .
  • Computational Modeling :
    • Molecular Dynamics (MD) : Simulate solvation in water/chloroform using AMBER or GROMACS to predict solubility .
    • Docking Studies (AutoDock Vina) : Map interactions with target proteins (e.g., serotonin receptors) by aligning the piperazine sulfonyl group in hydrophobic pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for [compound]'s biological activity?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents:
    • Piperazine Ring : Replace sulfonyl with carbonyl or alkyl groups.
    • Benzophenone : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring .
  • Bioassays :
    • In Vitro : Test receptor binding affinity (e.g., 5-HT₁A via radioligand displacement assays) and functional activity (cAMP modulation).
    • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Table 2: SAR Case Study

DerivativeModification5-HT₁A Binding (Ki, nM)
ParentNone12.3 ± 1.2
A-SO₂ replaced with -CO45.7 ± 3.8
B4-OCH₃ on benzophenone8.9 ± 0.9

Advanced: What strategies are effective in resolving contradictions in reported biological activities of [compound] across different experimental models?

Methodological Answer:

  • Experimental Variables :
    • Cell Line Specificity : Compare activity in HEK-293 (overexpressing human receptors) vs. primary neuronal cells to assess model dependency .
    • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 mM) in kinase assays to minimize false negatives .
  • Meta-Analysis : Pool data from PubChem and DSSTox (≥10 studies) to identify trends. Use funnel plots to detect publication bias .
  • Mechanistic Studies : Conduct knock-down (siRNA) or overexpression models to confirm target engagement .

Advanced: What in silico approaches are suitable for predicting the pharmacokinetic properties of [compound] and its derivatives?

Methodological Answer:

  • ADMET Prediction :
    • Software : SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
    • Metabolism : Simulate Phase I oxidation (CYP3A4/2D6) via StarDrop’s WhichP450 module .
  • Free-Energy Perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for derivatives to prioritize synthesis .

Q. Table 3: Predicted PK Parameters

ParameterValueMethod
logP3.2XLogP3
t₁/₂ (h)6.7PK/PD modeling
Bioavailability68%QikProp

Basic: How can researchers validate the purity and stability of [compound] under varying storage conditions?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of sulfonyl group) at 25°C/60% RH over 6 months .
    • DSC/TGA : Assess thermal stability (decomposition onset >150°C preferred) .
  • Storage Optimization : Lyophilize and store at -20°C in amber vials under argon to prevent photolytic/oxidative degradation .

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